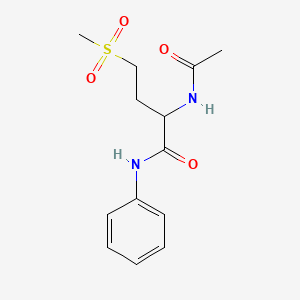

2-acetamido-4-methanesulfonyl-N-phenylbutanamide

Description

2-Acetamido-4-methanesulfonyl-N-phenylbutanamide is a synthetic organic compound featuring a butanamide backbone substituted with an acetamido group at position 2, a methanesulfonyl group at position 4, and a phenyl group attached to the nitrogen atom. Its molecular formula is C₁₃H₁₈N₂O₄S, with a molecular weight of 310.36 g/mol. The compound’s structure combines polar functional groups (methanesulfonyl and acetamido) with a hydrophobic phenyl ring, making it a candidate for pharmaceutical or agrochemical applications, particularly in enzyme inhibition or receptor modulation studies.

Properties

IUPAC Name |

2-acetamido-4-methylsulfonyl-N-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-10(16)14-12(8-9-20(2,18)19)13(17)15-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZFAWJRPXNOMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-4-methanesulfonyl-N-phenylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the amidation reaction between an appropriate acyl chloride and an amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-acetamido-4-methanesulfonyl-N-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetamido or methanesulfonyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile employed .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-acetamido-4-methanesulfonyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-acetamido-4-methanesulfonyl-N-phenylbutanamide, key structural analogs and their properties are compared below.

Table 1: Structural and Functional Comparison

Key Observations:

This may improve solubility in polar solvents but reduce membrane permeability. The phenyl group contributes to hydrophobic interactions, a feature shared with N-(4-anilinophenyl)-2-sulfanylacetamide , though the latter’s mercapto group confers antioxidant activity absent in the target compound.

Biological Activity: While N-(4-anilinophenyl)-2-sulfanylacetamide exhibits antioxidant effects , the target compound’s methanesulfonyl and acetamido groups suggest divergent mechanisms, possibly targeting sulfhydryl-containing enzymes or kinases.

Synthetic Accessibility :

- The target compound’s synthesis likely involves multi-step reactions (e.g., sulfonation of butanamide precursors), contrasting with simpler analogs like 4-methanesulfonyl-N-phenylbutanamide.

Biological Activity

2-acetamido-4-methanesulfonyl-N-phenylbutanamide, with the CAS number 1009348-89-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H16N2O3S

- Molecular Weight : 284.34 g/mol

- Functional Groups :

- Acetamido group

- Methanesulfonyl group

- Phenyl group

The presence of these functional groups suggests potential interactions with various biological targets, particularly in enzymatic pathways.

Research indicates that compounds similar to this compound may exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity : The methanesulfonyl group is known to participate in nucleophilic substitutions, potentially inhibiting enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : Compounds with similar structures have been shown to act as allosteric modulators for certain receptors, enhancing or inhibiting their activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. A notable example includes:

- Compound Efficacy : A derivative with a similar backbone showed an EC50 of 270 nM in human colorectal DLD-1 cells, indicating significant antiproliferative activity .

Case Studies

A recent study evaluated the biological activity of a series of N-(4-acetamido)-phenylpicolinamides, which share structural similarities with this compound. These compounds were found to be positive allosteric modulators of mGlu(4), exhibiting submicromolar potency and good brain exposure in pharmacokinetic studies .

Table 1: Biological Activity Comparison

| Compound Name | EC50 (nM) | Targeted Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Similar Derivative A | 270 | Human Colorectal DLD-1 | Induction of apoptosis |

| Similar Derivative B | TBD | Various Cancer Cell Lines | Allosteric modulation |

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Impact on Activity |

|---|---|

| Acetamido Group | Enhances solubility and bioavailability |

| Methanesulfonyl Group | Potential for enzyme inhibition |

| Phenyl Group | Increases lipophilicity, aiding membrane penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.